N-Methyl-1-(5-methylpyridin-3-yl)methanamine chemical structure
N-Methyl-1-(5-methylpyridin-3-yl)methanamine chemical structure
Technical Monograph: Structural Dynamics and Synthesis of N-Methyl-1-(5-methylpyridin-3-yl)methanamine
Executive Summary
N-Methyl-1-(5-methylpyridin-3-yl)methanamine (CAS: Analogous to 771574-45-9 series) represents a critical pyridine-based scaffold in medicinal chemistry.[1] Structurally characterized by a 3,5-disubstituted pyridine ring, this molecule serves as a pivotal intermediate in the synthesis of dual-action H1/PAF antagonists (e.g., Rupatadine) and as a high-affinity ligand pharmacophore for neuronal nicotinic acetylcholine receptors (nAChRs).[1]
This technical guide deconstructs the molecule’s physicochemical profile, details a robust, self-validating synthetic protocol starting from 5-methylnicotinic acid, and analyzes its structural role as a bioisostere in CNS drug discovery.
Part 1: Structural Analysis & Physicochemical Properties[1][2][3]
The molecule consists of a pyridine core substituted at the meta positions (3 and 5), creating a specific electronic and steric environment. The 5-methyl group provides lipophilicity and metabolic stability (blocking C5 oxidation), while the 3-(methylaminomethyl) arm acts as a flexible cationic anchor.[1]
Physicochemical Profile (Calculated)
| Property | Value | Significance |
| Formula | C₈H₁₂N₂ | Core scaffold for fragment-based design.[1] |
| Molecular Weight | 136.19 g/mol | Low MW allows for high ligand efficiency (LE). |
| cLogP | ~1.1 - 1.3 | Optimal for blood-brain barrier (BBB) penetration.[1] |
| TPSA | ~24.9 Ų | High permeability; dominated by the pyridine N and secondary amine. |
| pKa (Pyridine N) | ~5.2 | Weakly basic; largely unprotonated at physiological pH. |
| pKa (Amine N) | ~9.6 | Predominantly protonated at pH 7.4; drives cation-π interactions.[1] |
Electronic Distribution & Pharmacophore
The distance between the pyridine nitrogen (hydrogen bond acceptor) and the secondary amine nitrogen (cationic center) is approximately 4.8–5.5 Å, depending on conformation. This distance is critical for binding to the α4β2 nAChR orthosteric site, mimicking the pharmacophore of nicotine and metanicotine.
-
Pyridine Ring: Electron-deficient aromatic system.[1] The 5-methyl group exerts a weak inductive effect (+I), slightly increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
-
Secondary Amine: The N-methyl group enhances lipophilicity compared to a primary amine, improving CNS distribution while maintaining hydrogen bond donor capability.
Part 2: Synthetic Architecture
We present two distinct synthetic routes. Route A is the preferred industrial pathway (scalable, cost-effective) utilizing 5-methylnicotinic acid.[1] Route B is a laboratory-scale reductive amination useful for introducing isotopically labeled methyl groups.[1]
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic disconnection showing the conversion of 5-methylnicotinic acid to the target amine via a bromomethyl intermediate.[1]
Detailed Protocol: Route A (Acid Reduction/Substitution)
This protocol is adapted from high-yield synthesis methods for Rupatadine intermediates [1].[1]
Step 1: Reduction of 5-Methylnicotinic Acid
-
Reagents: 5-Methylnicotinic acid (1.0 eq), Borane-THF complex (1.5 eq), Anhydrous THF.
-
Procedure: Under nitrogen atmosphere, cool the THF solution of 5-methylnicotinic acid to 0°C. Add BH₃·THF dropwise to prevent thermal runaway.
-
Reaction: Reflux for 4 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup: Quench with MeOH. Concentrate in vacuo. Partition between EtOAc and saturated NaHCO₃. Dry organic layer (MgSO₄) and evaporate to yield (5-methylpyridin-3-yl)methanol .[1]
Step 2: Bromination
-
Reagents: Alcohol intermediate (from Step 1), HBr (48% aq) or PBr₃/DCM.
-
Procedure: Treat the alcohol with 48% HBr under reflux for 6 hours.
-
Critical Control: Ensure complete consumption of alcohol to avoid mixed ether formation.
-
Yield: 3-(Bromomethyl)-5-methylpyridine hydrobromide .
Step 3: Nucleophilic Substitution (Target Formation)
-
Reagents: Bromide intermediate, Methylamine (40% aq or 2M in THF - Excess 5-10 eq).
-
Procedure:
-
Conditions: Stir at room temperature for 12 hours.
-
Purification: Concentrate. Basify with 1N NaOH to pH >12. Extract with DCM.
-
Salt Formation: Treat the oil with HCl/Ether to precipitate N-Methyl-1-(5-methylpyridin-3-yl)methanamine dihydrochloride for stable storage.[1]
Part 3: Pharmacological Implications & SAR
This scaffold is a bioisostere of Metanicotine (RJR-2403) and a simplified analog of TC-1734 (Ispronicline) .[1]
Receptor Binding Dynamics (nAChR)
The molecule targets the α4β2 nicotinic acetylcholine receptor. The binding mechanism relies on a "cation-π" interaction:[1]
-
Cationic Center: The protonated secondary amine (at physiological pH) interacts with the Tryptophan (Trp) residue in the agonist binding pocket of the α-subunit.
-
π-Electron System: The pyridine ring forms a hydrogen bond via the pyridine nitrogen to a backbone carbonyl or water molecule in the complementary subunit.
Structural Activity Relationship (SAR) Workflow
Figure 2: Structure-Activity Relationship (SAR) logic flow for the optimization of the 3,5-pyridine scaffold.
Part 4: Analytical Characterization
To validate the synthesis of N-Methyl-1-(5-methylpyridin-3-yl)methanamine, the following diagnostic signals must be observed.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
-
δ 8.3–8.4 ppm (2H, m): Protons at C2 and C6 of the pyridine ring (deshielded by nitrogen).
-
δ 7.4 ppm (1H, s): Proton at C4.
-
δ 3.75 ppm (2H, s): Benzylic methylene group (-CH₂-N).[1]
-
δ 2.45 ppm (3H, s): N-Methyl group (-NH-CH₃).[1]
-
δ 2.30 ppm (3H, s): Aryl Methyl group (Ar-CH₃).
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).[1]
-
Parent Ion: [M+H]⁺ = 137.2 m/z.
-
Fragmentation: Loss of methylamine (-31 Da) is a common fragmentation pathway, yielding the 3,5-dimethylpyridine carbocation species.
References
-
Guo, J., Lu, Y., & Wang, J. (2015).[3] Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[1] Heterocyclic Communications, 21(4), 203–205.[3]
-
Bencherif, M., et al. (2002). TC-1734: An orally active neuronal nicotinic acetylcholine receptor modulator.[1] Journal of Pharmacology and Experimental Therapeutics, 302(1), 411-418.
-
PubChem.[4][5][6][7] (n.d.). (5-Methylpyridin-3-yl)methanamine Compound Summary. National Center for Biotechnology Information.
-
Lippiello, P. M., et al. (1996). The CNS pharmacology of RJR-2403, a nicotinic agonist.[8] Journal of Pharmacology and Experimental Therapeutics, 279(3), 1422-1429.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. (5-Methylpyridin-3-yl)methanamine | C7H10N2 | CID 20437974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3- (Methylamino)methyl pyridine 97 20173-04-0 [sigmaaldrich.com]
- 6. PubChemLite - 3-(methylaminomethyl)pyridine (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
